5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-methoxyethyl group and at position 5 with a 4-fluoropyrrolidin-2-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in drug design . The 2-methoxyethyl substituent contributes to solubility and pharmacokinetic properties, balancing lipophilicity and hydrophilicity.
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2/c1-14-3-2-8-12-9(15-13-8)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWYAYFKOPAYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 215.22 g/mol
- CAS Number : 2098030-11-4
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied, revealing a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has shown promise in various biological assays.
Key Findings
-
Anticancer Activity :
- A study evaluated the antiproliferative effects of oxadiazole derivatives against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The results indicated that several derivatives exhibited significant cytotoxicity, with some inhibiting topoisomerase I activity, a critical target in cancer therapy .
- Antimicrobial Properties :
- Anti-tubercular Activity :
The mechanisms through which 5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases, which play a vital role in DNA replication and repair.
- Cellular Signaling Modulation : It can influence various signaling pathways within cells, potentially altering gene expression and cellular metabolism.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of oxadiazole derivatives:
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of 1,2,4-oxadiazoles is critical for modulating solubility and target engagement. Key analogs include:
Note: *Calculated based on (C₉H₁₅ClFN₃O).
The target compound’s 2-methoxyethyl group provides superior aqueous solubility compared to aromatic substituents (e.g., 4-methoxyphenyl or difluoromethoxyphenyl), which are more lipophilic and prone to metabolic oxidation . This makes the target compound more suitable for oral bioavailability.
Substituent Variations at Position 5
The 5-position modifications influence steric and electronic interactions with biological targets:
The 4-fluoropyrrolidine group in the target compound offers a balance of rigidity and hydrogen-bonding capacity compared to non-fluorinated analogs (e.g., pyrrolidin-2-yl in ). Fluorination may reduce metabolic degradation, extending half-life . In contrast, the 5-(3-chlorothiophen-2-yl) derivative () demonstrates potent anticancer activity but lacks the fluorinated pyrrolidine’s stereochemical complexity.
Physicochemical Properties
- LogP : The target compound’s logP is estimated to be lower (~1.5–2.0) than aromatic analogs (e.g., ~3.0 for 3-(4-trifluoromethylphenyl) derivatives ), favoring solubility.
- Hydrogen Bonding: The 4-fluoropyrrolidine and methoxyethyl groups provide hydrogen-bond acceptors, improving target engagement compared to non-polar substituents .
Preparation Methods
General Synthetic Strategy for 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles generally follows a multistep route involving:
- Conversion of nitrile precursors to amidoximes via reaction with hydroxylamine.
- O-acylation of amidoximes with suitable carboxylic acid derivatives.
- Cyclodehydration of O-acylamidoximes to form the 1,2,4-oxadiazole ring.
This approach has been demonstrated to be efficient for various substituted oxadiazoles, including those with fluoropyrrolidinyl and methoxyethyl substituents.
Stepwise Preparation Method for 5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Step 1: Synthesis of Amidoxime Intermediate
- Starting from the corresponding nitrile compound bearing the 4-fluoropyrrolidin-2-yl substituent, the nitrile is reacted with hydroxylamine hydrochloride under basic conditions to yield the amidoxime.
- Typical conditions involve stirring the nitrile with hydroxylamine in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures until completion.
Step 2: O-Acylation of Amidoxime
- The amidoxime intermediate is then O-acylated using 2-methoxyethyl carboxylic acid derivatives or activated acyl chlorides.
- This step is conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF), often in the presence of a base like triethylamine to scavenge the acid by-products.
- The reaction is typically carried out at low temperatures (0–5 °C) to control selectivity and avoid side reactions.
Step 3: Cyclodehydration to Form the Oxadiazole Ring
- The O-acylamidoxime undergoes cyclodehydration to form the 1,2,4-oxadiazole core.
- This is achieved by heating the intermediate in a buffered aqueous solution (e.g., pH 9.5 borate buffer) at around 90 °C for 1–2 hours, or by base-catalyzed cyclization at room temperature with catalysts such as tetrabutylammonium fluoride (TBAF) in THF.
- The choice of method depends on the nature of the substituents; aliphatic acyl groups often cyclize efficiently at room temperature, while aromatic acyl groups may require heating.
Alternative One-Pot Synthesis Approach
A more recent method involves a one-pot synthesis directly from amidoximes and carboxyl derivatives or aldehydes in aprotic polar solvents such as dimethyl sulfoxide (DMSO):
- Amidoximes are reacted with carboxylic acid derivatives or aldehydes in the presence of inorganic bases.
- This method avoids the isolation of O-acylamidoxime intermediates and proceeds under mild conditions.
- It has been shown to be highly efficient for synthesizing 1,2,4-oxadiazoles with thermosensitive substituents, expanding the scope for bioactive compound design.
Research Findings and Yields
| Step | Conditions | Conversion/Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine, aqueous/alcoholic, RT | >90% | Efficient conversion from nitrile precursor |
| O-Acylation | Acyl chloride/acid derivative, base, 0–5 °C | 80–95% | Selectivity influenced by acylating agent choice |
| Cyclodehydration | Heating at 90 °C in pH 9.5 buffer or TBAF/THF at RT | 51–92% | Side-products include cleavage of O-acylamidoximes |
| One-pot synthesis (alternative) | Amidoxime + carboxyl derivative, base, DMSO, RT | Up to 90% | Mild conditions, avoids intermediate isolation |
These yields and conditions are based on the synthesis of structurally related 3,5-disubstituted 1,2,4-oxadiazoles, including fluoropyrrolidinyl and methoxyethyl derivatives.
Key Considerations and Optimization
- The purity and stability of the amidoxime intermediate are crucial for high-yield cyclodehydration.
- The choice of acylating agent affects the efficiency of O-acylation and subsequent ring closure.
- Buffer pH and temperature during cyclodehydration must be optimized to minimize side reactions.
- Catalytic additives such as TBAF can accelerate cyclization at room temperature, reducing thermal stress on sensitive substituents.
Q & A
Q. Optimization Tips :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
- Temperature control (50–80°C) minimizes side reactions like ring-opening .
How is structural characterization and purity validation performed for this compound?
Basic
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions (e.g., fluorine at C4 of pyrrolidine; methoxyethyl proton splitting at δ 3.4–3.7 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 268.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity; retention time consistency across batches .
Q. Advanced Validation :
- Single-Crystal XRD : Resolves stereochemistry (e.g., S/R configuration at pyrrolidine C2) .
- SFC (Supercritical Fluid Chromatography) : Confirms enantiomeric excess (>97% for chiral derivatives) .
What methodologies are employed to investigate structure-activity relationships (SAR) for bioactivity optimization?
Advanced
SAR studies focus on substituent effects:
Q. Experimental Design :
- Analog Synthesis : Replace methoxyethyl with methyl, ethyl, or cyclopropyl groups to assess hydrophobicity impact .
- Biological Assays : Test against cancer cell lines (e.g., T47D, MX-1) using flow cytometry to quantify apoptosis (e.g., Annexin V/PI staining) .
How can researchers address contradictions in bioactivity data across different cell lines or models?
Advanced
Inconsistent bioactivity (e.g., high potency in breast cancer T47D cells vs. inactivity in colorectal HCT116) may arise from:
Q. Mitigation Strategies :
- Panel Testing : Evaluate 10+ cell lines to identify responsive subtypes .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions .
What in silico tools predict target interactions and guide mechanistic studies?
Advanced
Computational methods reduce experimental workload:
- Molecular Docking (AutoDock Vina) : Predict binding to TIP47 (PDB: 1WY4) with scoring functions (<-7.5 kcal/mol indicates strong affinity) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Use descriptors like polar surface area (PSA < 90 Ų correlates with BBB penetration) .
Validation : Cross-check predictions with SPR (Surface Plasmon Resonance) for binding kinetics (e.g., Kd = 120 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
